5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid
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Overview
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
β-Amino acids, including derivatives similar in structure to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid, play a significant role in drug research due to their biological relevance and impact on medicinal chemistry. Their synthesis and further functionalization through various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, have been explored to produce densely functionalized derivatives. These methodologies focus on selective and stereocontrolled synthetic routes, highlighting their versatility, robustness, and efficiency in creating novel molecular entities for potential drug development (Kiss, Kardos, Vass, & Fülöp, 2018).
Conversion of Plant Biomass to Furan Derivatives
The compound 5-Hydroxymethylfurfural (HMF) and its derivatives, which share a core structural motif with the subject compound, have been identified as versatile reagents or platform chemicals produced from plant biomass. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in the production of monomers, polymers, fuels, and various chemicals highlight the potential of such structures in sustainable chemical synthesis and environmental remediation efforts (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmacological Review and Future Research Directions
Compounds structurally related to this compound have been explored for their pharmacological properties. For instance, Chlorogenic Acid (CGA), which shares functional similarities, has been studied for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. The review of CGA and its derivatives suggests significant potential in lipid and glucose metabolism regulation, offering insights into developing natural food additives or therapeutic agents for treating various metabolic disorders (Naveed et al., 2018).
Established and Emerging Uses in Medical Applications
The review of 5-aminolevulinic acid (5-ALA) applications, particularly in optical imaging for glioma surgery, showcases the potential medical applications of similar compounds. The extensive study of 5-ALA in visualizing malignant tissue during surgery underscores the importance of such compounds in enhancing surgical outcomes and patient care. This also opens avenues for the development of novel diagnostic and therapeutic tools based on similar chemical structures (Díez Valle, Hadjipanayis, & Stummer, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a derivative of glutamic acid , which plays a crucial role in cellular metabolism and acts as a neurotransmitter in the nervous system.
Mode of Action
As a derivative of glutamic acid , it may interact with glutamate receptors or participate in glutamate-related biochemical pathways
Biochemical Pathways
Given its relation to glutamic acid , it might be involved in the glutamate metabolic pathway, which plays a key role in protein synthesis, energy production, and neurotransmission.
Result of Action
As a derivative of glutamic acid , it might influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14(12-20(23)24)10-11-22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNECIESUVLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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